molecular formula C11H12FNO B136318 1-(3-Fluorophenyl)piperidin-4-one CAS No. 158553-31-2

1-(3-Fluorophenyl)piperidin-4-one

Cat. No.: B136318
CAS No.: 158553-31-2
M. Wt: 193.22 g/mol
InChI Key: FBLDYOQSZAVPAL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom attached to the phenyl ring at the third position and a piperidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with 4-piperidone under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are optimized for yield and efficiency, utilizing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-(3-Fluorophenyl)piperidin-4-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(3-fluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDYOQSZAVPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640753
Record name 1-(3-Fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158553-31-2
Record name 1-(3-Fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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